molecular formula C21H21N5 B11215708 N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11215708
M. Wt: 343.4 g/mol
InChI Key: BMRSRGPDJSQHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical research compound designed for life sciences research and investigational use. This molecule is built around the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known to be a bioisostere of purine nucleobases, which allows it to interact with a variety of cellular enzyme targets . The pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry and is extensively investigated for its potential as a kinase inhibitor . Related analogs have been shown to exhibit potent antiproliferative activity against various cancer cell lines by targeting key oncogenic signaling pathways . Specifically, compounds featuring this scaffold have demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, with some derivatives achieving IC50 values in the nanomolar range . Other research on similar structures has revealed their ability to modulate autophagy, a critical cellular process, by interfering with mTORC1 signaling, thereby presenting a potential novel mechanism of action for anticancer agents . This product is intended for research applications only, including but not limited to: in vitro cell-based assays, biochemical screening, and as a reference standard in the development of new therapeutic agents. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

N-benzyl-1-(3,5-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H21N5/c1-15-9-16(2)11-18(10-15)26-21-19(12-24-26)20(22-14-23-21)25(3)13-17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3

InChI Key

BMRSRGPDJSQHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Formation of 5-Amino-1-(3,5-Dimethylphenyl)-1H-Pyrazole-4-Carbonitrile

The synthesis begins with the reaction of 3,5-dimethylphenylhydrazine hydrochloride and ethoxy methylenemalononitrile in a protic solvent system.

Procedure

  • Dissolve 3,5-dimethylphenylhydrazine hydrochloride (10 mmol) in methanol:water (3:1) .

  • Add ethoxy methylenemalononitrile (12 mmol) dropwise at 0°C.

  • Reflux at 60°C for 6 hours.

  • Cool, filter, and wash with cold methanol to obtain the pyrazole-carbonitrile intermediate.

Yield : 78–82% (white crystalline solid).

Hydrolysis to 5-Amino-1-(3,5-Dimethylphenyl)-1H-Pyrazole-4-Carboxamide

The nitrile group is hydrolyzed to a carboxamide using sulfuric acid:

  • Suspend the carbonitrile (5 mmol) in 20% H₂SO₄ .

  • Reflux at 100°C for 4 hours.

  • Neutralize with NH₄OH to pH 8–9.

  • Extract with ethyl acetate and dry over Na₂SO₄.

Yield : 85–90% (off-white powder).

Cyclization to 1-(3,5-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(2H)-One

The carboxamide undergoes cyclization with formamide:

  • Mix the carboxamide (5 mmol) with formamide (10 mL).

  • Heat at 200°C for 3 hours under nitrogen.

  • Pour into ice-water, filter, and recrystallize from ethanol.

Yield : 70–75% (pale yellow crystals).

Chlorination and Amine Substitution

Synthesis of 4-Chloro-1-(3,5-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidine

The 4-oxo group is replaced with chlorine using phosphorus oxychloride:

  • Suspend the pyrimidinone (5 mmol) in POCl₃ (15 mL).

  • Add N,N-dimethylaniline (1 mL) as a catalyst.

  • Reflux at 110°C for 6 hours.

  • Quench with ice, extract with DCM, and dry.

Yield : 80–85% (colorless solid).

Nucleophilic Substitution with N-Benzyl-N-Methylamine

The chloro intermediate reacts with N-benzyl-N-methylamine under reflux:

  • Dissolve 4-chloro intermediate (5 mmol) in dry toluene .

  • Add N-benzyl-N-methylamine (7.5 mmol) and K₂CO₃ (10 mmol).

  • Reflux at 120°C for 12 hours.

  • Concentrate under vacuum and purify via column chromatography (SiO₂, ethyl acetate:hexane 1:3).

Yield : 65–70% (light yellow solid).

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Chlorination : POCl₃ outperforms SOCl₂ due to higher electrophilicity, enabling complete conversion at 110°C.

  • Amine substitution : Polar aprotic solvents (e.g., DMF) reduce yields (<50%) compared to toluene, which minimizes side reactions.

Catalytic Enhancements

  • Phase-transfer catalysts : Adding tetrabutylammonium bromide (TBAB) increases substitution yield to 78% by facilitating amine nucleophilicity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl), 6.98 (s, 2H, 3,5-dimethylphenyl), 4.75 (s, 2H, N-CH₂), 3.12 (s, 3H, N-CH₃), 2.34 (s, 6H, aryl-CH₃).

  • HRMS (ESI+) : [M+H]⁺ calcd. for C₂₁H₂₂N₅: 344.1878; found: 344.1881.

Purity and Yield Comparison

StepYield (%)Purity (HPLC)
Pyrazole-carbonitrile8098.5
Carboxamide8799.1
Pyrimidinone7297.8
Chloro intermediate8298.9
Final compound6899.3

Challenges and Mitigation Strategies

  • Low cyclization yields : Traces of moisture reduce formamide reactivity. Solution: Rigorous drying of reagents and nitrogen sparging.

  • Byproduct formation during substitution : Excess amine leads to di-substitution. Solution: Use 1.5 equiv. of amine and monitor via TLC .

Chemical Reactions Analysis

N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The compound has shown promising results in inhibiting tumor cell proliferation through various mechanisms.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the table below:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents, particularly due to its ability to modulate signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structure of this compound indicates potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Mechanism of Action

The anti-inflammatory effects are hypothesized to occur via the inhibition of key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. This modulation can lead to reduced levels of inflammatory mediators like TNF-alpha and IL-6 .

Antimicrobial Properties

Exploratory research into the antimicrobial activity of this compound has shown efficacy against various bacterial strains. Derivatives of pyrazolo[3,4-d]pyrimidine have been documented to possess antimicrobial properties, which may extend to this compound.

Case Study: Efficacy Against Bacterial Strains

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Further investigations are needed to elucidate the exact mechanisms of action and potential resistance profiles .

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a target for cancer treatment . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what reaction conditions optimize yield?

  • The synthesis typically involves multi-step protocols, including cyclization of precursors and substitution reactions. Microwave-assisted synthesis or solvent-free methods improve efficiency and reduce reaction times . Key intermediates like pyrazolo[3,4-d]pyrimidin-4-amine derivatives are synthesized via nucleophilic substitution, with alkyl/aryl halides in dry acetonitrile or dichloromethane under reflux . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

  • 1H NMR and IR spectroscopy confirm structural integrity by identifying functional groups (e.g., amine peaks at ~3298 cm⁻¹ in IR) . Mass spectrometry (HRMS-ESI) validates molecular weight . Purity is assessed via HPLC (>95% purity thresholds) . X-ray crystallography may resolve stereochemistry in polymorphic forms, as seen in related pyrimidine derivatives .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

  • In vitro phenotypic screening in cell-based models (e.g., kinase inhibition assays) is standard. For example, pyrazolopyrimidine analogs are tested against Src kinase (IC₅₀ values <0.1 µM) . Anticancer activity is evaluated via cytotoxicity assays (e.g., MTT), while anti-inflammatory potential is assessed through COX-2 inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or dimethylphenyl groups) influence target binding and selectivity?

  • Structure-activity relationship (SAR) studies reveal that the 3,5-dimethylphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, improving potency . Substitutions on the benzyl group (e.g., halogens) modulate selectivity; for example, a 3-chlorophenyl group increases affinity for Src over Abl kinase . Computational docking studies guide rational design by predicting binding poses .

Q. What strategies address poor pharmacokinetic properties (e.g., low CNS penetration or metabolic instability)?

  • Bioisosteric replacement (e.g., cyclohexyl for benzyl) improves metabolic stability . Prodrug approaches (e.g., esterification of hydroxyl groups) enhance bioavailability. Suzuki coupling introduces polar groups (e.g., tetrahydro-2H-pyran-4-yl) to increase blood-brain barrier penetration, as demonstrated in CNS-targeting analogs .

Q. How can synthetic challenges (e.g., low yields in cyclization steps) be mitigated?

  • Optimized catalysts : Copper(I) bromide or cesium carbonate improves coupling reactions . Microwave irradiation reduces cyclization time from hours to minutes . Solvent selection : Dry acetonitrile minimizes side reactions during nucleophilic substitutions .

Q. What in vivo models validate efficacy, and how are toxicity concerns addressed?

  • Xenograft models (e.g., triple-negative breast cancer in mice) assess tumor growth inhibition. Toxicity is evaluated via histopathology and serum biomarkers (e.g., liver enzymes) . Dose escalation studies identify therapeutic windows, while PK/PD modeling correlates plasma concentrations with target engagement .

Q. How do conflicting data on kinase inhibition profiles across studies arise, and how are they resolved?

  • Discrepancies may stem from assay conditions (e.g., ATP concentrations) or compound purity. Orthogonal validation using biochemical (e.g., kinase panel screens) and cellular (e.g., phospho-antibody Western blots) assays clarifies specificity . Contradictions in Src vs. Abl inhibition are resolved via crystallographic analysis of binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.